Oxirane, triphenyl-, (3S)-

Description

Contextual Significance of Chiral Epoxides in Synthetic Chemistry

Chiral epoxides, also known as oxiranes, are three-membered cyclic ethers that contain a stereocenter. These strained ring systems are highly prized as versatile intermediates in organic synthesis. acs.orgresearchgate.net Their significance stems from several key characteristics:

Reactive Electrophiles: The inherent strain in the three-membered ring makes epoxides susceptible to ring-opening reactions by a wide variety of nucleophiles. thieme-connect.de This reactivity allows for the introduction of two adjacent functional groups with defined stereochemistry.

Stereospecific Ring-Opening: The ring-opening of chiral epoxides typically proceeds via an SN2 mechanism, resulting in the inversion of stereochemistry at the point of nucleophilic attack. This stereospecificity allows for the predictable and controlled formation of complex stereochemical arrays. acs.org

Access to Diverse Functionality: The ring-opening of epoxides can be accomplished with a broad range of nucleophiles, including those based on oxygen, nitrogen, carbon, and sulfur. This versatility provides access to a wide array of important difunctionalized building blocks, such as amino alcohols, diols, and thioalcohols. thieme-connect.de

Precursors to Bioactive Molecules: Enantiomerically pure epoxides are crucial intermediates in the synthesis of numerous biologically active compounds, including pharmaceuticals and agrochemicals. researchgate.netannualreviews.org Their ability to introduce specific stereochemistry is often critical for the desired biological activity.

The development of methods for the enantioselective synthesis of epoxides, such as asymmetric epoxidation of alkenes and kinetic resolution of racemic epoxides, has been a major focus of research in organic chemistry. annualreviews.orguni-koeln.de These advancements have further solidified the role of chiral epoxides as indispensable tools for the construction of complex chiral molecules.

Research Trajectories and Academic Relevance of Triphenyloxirane, (3S)-

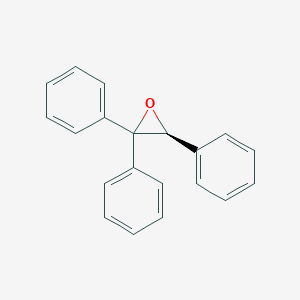

Oxirane, triphenyl-, (3S)-, also known as (S)-2,2,3-triphenyloxirane, is a specific chiral epoxide that has garnered attention in academic research. Its structure, featuring three phenyl groups attached to the oxirane ring, imparts unique steric and electronic properties that influence its reactivity.

Research involving triphenyloxirane has explored its synthesis and its behavior in various chemical transformations. For instance, the fragmentation of triphenyloxirane upon irradiation to yield diphenylmethylene and benzaldehyde (B42025) has been a subject of study. dss.go.thvdoc.pub More recent research has focused on its synthesis through methods like the epoxidation of the corresponding olefin. mdpi.com

In the context of asymmetric synthesis, the academic relevance of (S)-triphenyloxirane lies in its use as a chiral building block and as a substrate to probe the stereoselectivity of ring-opening reactions. thieme-connect.de Studies have investigated the ring-opening of (S)-2,2,3-triphenyloxirane with nucleophiles like piperidine (B6355638) in the presence of lithium perchlorate, demonstrating its utility in creating new stereocenters. thieme-connect.de The compound has also been synthesized in its racemic and enantiomerically enriched forms, with the (R)-enantiomer being produced with high yield and enantioselectivity using certain manganese-based catalysts. uni-koeln.de

The following table summarizes key properties of Oxirane, triphenyl-, (3S)-:

| Property | Value |

| IUPAC Name | (3S)-2,2,3-Triphenyloxirane |

| Molecular Formula | C₂₀H₁₆O |

| Molecular Weight | 272.34 g/mol |

| Appearance | White solid |

| CAS Number | 157556-88-2 |

Structure

2D Structure

3D Structure

Properties

CAS No. |

157556-88-2 |

|---|---|

Molecular Formula |

C20H16O |

Molecular Weight |

272.3 g/mol |

IUPAC Name |

(3S)-2,2,3-triphenyloxirane |

InChI |

InChI=1S/C20H16O/c1-4-10-16(11-5-1)19-20(21-19,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15,19H/t19-/m0/s1 |

InChI Key |

LJYNYLMLKGMXCC-IBGZPJMESA-N |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H]2C(O2)(C3=CC=CC=C3)C4=CC=CC=C4 |

Canonical SMILES |

C1=CC=C(C=C1)C2C(O2)(C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Enantioselective Synthetic Methodologies for Oxirane, Triphenyl , 3s

Asymmetric Epoxidation of Olefinic Precursors

The direct epoxidation of the prochiral alkene, triphenylethylene (B188826), using chiral catalysts or reagents is a primary route to obtaining enantiomerically enriched triphenyloxirane. biocompare.comwikipedia.org This approach relies on the ability of the chiral entity to differentiate between the two enantiotopic faces of the double bond.

Chiral Catalyst Systems in Stereoselective Epoxidation

A variety of chiral catalyst systems have been investigated for the asymmetric epoxidation of triphenylethylene. These systems typically involve a metal complex with a chiral ligand that facilitates the transfer of an oxygen atom from an oxidant to the alkene.

One notable example involves the use of chiral iron(III) salen complexes . While initial studies using these catalysts for the epoxidation of triphenylethylene resulted in a racemic product, modifications to the salen ligand, such as the introduction of fluorous tags, have been explored to enhance catalytic activity and induce chirality. researchgate.net Although high enantioselectivity for triphenyloxirane with this specific system has remained challenging, the research highlights the potential of tuning ligand properties to control the stereochemical outcome of the reaction. researchgate.net

Chiral iminium salts have also been employed as organocatalysts for the asymmetric epoxidation of various alkenes, including triphenylethylene. uea.ac.uklboro.ac.uk For instance, a dihydroisoquinolinium salt has been shown to catalyze the epoxidation of triphenylethylene using Oxone as the oxidant, affording the corresponding epoxide in high yield, albeit with moderate enantiomeric excess (ee). uea.ac.uk Research in this area has focused on modifying the structure of the iminium salt to improve enantioselectivity. lboro.ac.uklboro.ac.uk

Another approach utilizes chiral manganese salen complexes . Fluorous chiral manganese complexes have been specifically mentioned as catalysts for the asymmetric epoxidation of triphenylethylene to produce 2,2,3-triphenyloxirane. biocompare.comsigmaaldrich.com

The table below summarizes the performance of different chiral catalyst systems in the asymmetric epoxidation of triphenylethylene.

| Catalyst System | Oxidant | Solvent System | Yield (%) | Enantiomeric Excess (ee %) |

| Dihydroisoquinolinium salt | Oxone | Acetonitrile/Water | 90 | 59 |

| Chiral iminium salt | Oxone | Not specified | - | up to 71 |

| α-Fluoroketone | Oxone | Acetonitrile/aq. Na2EDTA | - | up to 83 |

Data sourced from multiple studies. uea.ac.uklboro.ac.uklboro.ac.uk

Peroxyacid-Mediated Stereospecific Epoxidation of Triarylethylenes

Peroxyacids, such as meta-chloroperoxybenzoic acid (mCPBA), are common reagents for the epoxidation of alkenes. libretexts.orgsaskoer.ca The reaction is typically stereospecific, meaning that the stereochemistry of the starting alkene dictates the stereochemistry of the resulting epoxide. libretexts.org In the context of producing chiral triphenyloxirane, this method would require a chiral peroxyacid or a chiral catalyst to direct the epoxidation enantioselectively. While the general mechanism of peroxyacid epoxidation is well-understood, achieving high enantioselectivity for triarylethylenes often necessitates the use of more sophisticated catalytic systems as described in the previous section. libretexts.orgsaskoer.ca

Stereodivergent Approaches to Chiral Triphenyloxiranes

Stereodivergent synthesis allows for the selective formation of any stereoisomer of a product from a common starting material by simply changing the reagents or catalysts. rsc.orgnih.govrsc.org This is a powerful strategy for accessing both enantiomers of chiral triphenyloxirane.

Phosphine-Dependent Stereoselectivity in Mitsunobu Cyclodehydration of 1,2-Diols

A remarkable example of a stereodivergent approach to chiral triphenyloxiranes is the Mitsunobu cyclodehydration of chiral 1,2,2-triphenylethane-1,2-diol. ursa.catnih.gov This reaction demonstrates that the stereochemical outcome—retention or inversion of configuration—is dependent on the choice of phosphine (B1218219) reagent used. ursa.cat

Specifically, when using triphenylphosphine (B44618) (PPh3) , the reaction proceeds with retention of configuration, yielding one enantiomer of triphenyloxirane. In contrast, employing more electron-rich phosphines, such as tricyclohexylphosphine (PCy3) , leads to inversion of configuration, providing the opposite enantiomer. ursa.catorganic-chemistry.org This phosphine-dependent stereoselectivity offers a direct and efficient route to both (R)- and (S)-triphenyloxirane from a single chiral diol precursor. ursa.cat The electronic properties of the substituents on the aryl groups of the diol also influence the stereochemical course of the reaction. ursa.cat

The table below illustrates the phosphine-dependent stereoselectivity in the Mitsunobu cyclodehydration.

| Phosphine Reagent | Stereochemical Outcome |

| Triphenylphosphine (PPh3) | Retention |

| Tricyclohexylphosphine (PCy3) | Inversion |

Data sourced from a study on the Mitsunobu cyclodehydration of triaryl-1,2-ethanediols. ursa.cat

Alternative Synthetic Pathways for (3S)-Triphenyloxirane Enantiomers

Besides direct epoxidation and stereodivergent cyclodehydration, other synthetic strategies can be employed to access enantiomerically pure (3S)-triphenyloxirane.

Derivations from Chiral Precursors in Multistep Syntheses

(3S)-Triphenyloxirane can be synthesized as part of a multistep sequence starting from a readily available chiral molecule. For example, chiral triaryl-1,2-ethanediols, which can be derived from natural mandelic acid, serve as key precursors. ursa.catnih.gov These diols can then be stereospecifically converted to the corresponding chiral epoxides. ursa.cat

Another approach involves the nucleophilic ring-opening of (S)-triphenyloxirane to synthesize other chiral molecules, demonstrating its utility as a chiral building block. ursa.cat This highlights the importance of having reliable methods for its enantioselective synthesis. The synthesis of the precursor (S)-(-)-1,1,2-Triphenylethane-1,2-diol is a critical step in some of these routes. lookchem.com

Stereochemical Control and Mechanistic Investigations in Synthesis

Influence of Catalyst and Reagent Design on Enantioselectivity

The asymmetric epoxidation of the prochiral alkene, 1,1,2-triphenylethene, is the most direct route to enantiomerically enriched triphenyloxirane. The enantioselectivity of this transformation is highly dependent on the nature of the chiral catalyst and the oxidant employed. A variety of catalytic systems have been investigated, with metal-based catalysts and organocatalysts demonstrating notable efficacy.

Chiral metal complexes, particularly those involving manganese and iron, have been utilized for this purpose. For instance, chiral manganese(III)-salen complexes are effective catalysts for the epoxidation of a range of olefins. helsinki.firsc.org The stereochemical outcome of these reactions can be finely tuned by modifying the steric and electronic properties of the salen ligand. The chirality of the diamine backbone in the salen ligand plays a crucial role in inducing asymmetry in the epoxide product. nih.gov

Iron(III)-salen complexes have also emerged as a more environmentally benign alternative, utilizing a common and less toxic metal. mdpi.com The introduction of fluorous tags onto the salen ligand has been shown to enhance catalytic activity in the epoxidation of triphenylethylene (B188826) using air as the oxidant in the presence of pivalaldehyde. mdpi.com

Organocatalysis offers a metal-free approach to the asymmetric epoxidation of triphenylethylene. Chiral iminium salts, generated in situ from chiral amines and aldehydes or as stable pre-formed salts, can catalyze the epoxidation with oxidants like Oxone. lboro.ac.ukresearchgate.net The structure of the chiral amine and the counterion of the iminium salt are critical factors in determining the enantiomeric excess (ee) of the resulting epoxide. For example, dihydroisoquinolinium salts have been shown to be effective catalysts. In one study, a particular dihydroisoquinolinium salt catalyst (5 mol%) with Oxone as the oxidant in an acetonitrile/water solvent system at 0°C afforded triphenyloxirane in 90% yield and 59% ee. uea.ac.uk Another study utilizing a different dihydroisoquinolinium salt reported an ee of up to 71% for the epoxidation of triphenylethylene. lboro.ac.uk

The following interactive table summarizes the performance of various catalytic systems in the asymmetric epoxidation of triphenylethylene.

| Catalyst System | Oxidant | Solvent | Temperature (°C) | Enantiomeric Excess (ee) (%) | Reference |

| Dihydroisoquinolinium Salt (106) | Oxone | Acetonitrile/Water | 0 | 59 | uea.ac.uk |

| Dihydroisoquinolinium Salt | Oxone | - | - | up to 71 | lboro.ac.uk |

| α-Fluoroketone (7) | Oxone | Acetonitrile/aq. Na2EDTA | - | up to 83 | lboro.ac.uk |

| Iron(III) Salen Complex (1b) | Air/Pivalaldehyde | Acetonitrile | Room Temp. | Not Reported | mdpi.com |

Regiochemical Control in Directed Epoxide Formation

The concept of regiochemical control in the context of synthesizing triphenyloxirane primarily pertains to the selective epoxidation of the carbon-carbon double bond in the precursor, 1,1,2-triphenylethene. This substrate possesses only one olefinic bond, making the issue of regioselectivity between multiple double bonds within the same molecule moot. The primary challenge, therefore, is not one of regioselectivity but of enantioselectivity at the prochiral trisubstituted double bond.

The epoxidation reaction, whether catalyzed by metal complexes or organocatalysts, is directed to this specific double bond. The mechanism of epoxidation with peroxy acids, a common class of oxidants, involves a concerted reaction where the oxygen atom is transferred to the alkene in a single step, forming a cyclic transition state. chemistrysteps.com This process is inherently regioselective for the double bond.

In cases where a substrate might contain other potentially reactive functional groups, the chemoselectivity of the epoxidation reaction becomes a pertinent consideration. However, for the synthesis of triphenyloxirane from triphenylethylene, the focus remains squarely on achieving high enantioselectivity. The three phenyl groups on the double bond create a sterically hindered environment, and the electronic properties of these aromatic rings can influence the approach of the oxidizing agent. The design of the chiral catalyst is therefore paramount in navigating this steric and electronic landscape to favor the formation of the (3S)-enantiomer.

Mechanistic Principles of Reactions Involving Oxirane, Triphenyl , 3s

Nucleophilic Ring-Opening Reactions and Stereochemical Outcomes

The opening of the epoxide ring in (3S)-Oxirane, triphenyl- can be initiated by nucleophiles under either acidic or basic conditions. libretexts.orglibretexts.org The reaction mechanism, and consequently the stereochemical and regiochemical outcome, is highly dependent on these conditions. libretexts.orguniversiteitleiden.nl

Acid-Catalyzed Ring Opening: SN1/SN2 Mechanistic Hybrid Character

Under acidic conditions, the ring-opening of epoxides like (3S)-Oxirane, triphenyl- exhibits characteristics of both SN1 and SN2 reactions. libretexts.orgtestbook.com The reaction is initiated by the protonation of the epoxide oxygen, which creates a good leaving group and enhances the electrophilicity of the ring carbons. spcmc.ac.inmasterorganicchemistry.com This is followed by the nucleophilic attack.

The transition state of the acid-catalyzed ring-opening is best described as a hybrid between a fully formed carbocation (characteristic of an SN1 reaction) and the concerted backside attack of an SN2 reaction. libretexts.orgtestbook.com The C-O bond begins to break before the nucleophile attacks, leading to a buildup of positive charge on the more substituted carbon. libretexts.orgtestbook.com For (3S)-Oxirane, triphenyl-, the presence of the three phenyl groups would stabilize a positive charge on the adjacent carbon through resonance.

This partial carbocationic character directs the nucleophile to attack the more substituted carbon atom. libretexts.orglibretexts.org The attack still occurs from the backside, leading to an inversion of configuration at the site of attack, a hallmark of an SN2 reaction. libretexts.org This results in the formation of a trans-diol when water is the nucleophile. libretexts.orgtestbook.com

Key Features of Acid-Catalyzed Ring Opening:

Protonation of the epoxide oxygen precedes nucleophilic attack. spcmc.ac.inmasterorganicchemistry.com

The reaction proceeds through a transition state with significant SN1 character. libretexts.org

Nucleophilic attack occurs at the more substituted carbon atom. libretexts.org

The stereochemical outcome is inversion of configuration at the point of attack. libretexts.org

Base-Catalyzed Ring Opening: SN2 Mechanistic Pathway and Backside Attack

In the presence of a strong nucleophile and basic conditions, the ring-opening of (3S)-Oxirane, triphenyl- proceeds via a classic SN2 mechanism. spcmc.ac.inmasterorganicchemistry.com Unlike the acid-catalyzed pathway, the epoxide oxygen is not protonated, making the alkoxide a poor leaving group. libretexts.orgspcmc.ac.in The high reactivity of the epoxide is primarily due to its inherent ring strain. libretexts.org

The potent nucleophile directly attacks one of the electrophilic carbons of the epoxide ring. spcmc.ac.in In this SN2 reaction, the nucleophile attacks from the backside relative to the C-O bond, leading to a complete inversion of stereochemistry at the attacked carbon. libretexts.orgsaskoer.ca For an asymmetric epoxide, the nucleophile will preferentially attack the less sterically hindered carbon atom. libretexts.orglibretexts.org

Key Features of Base-Catalyzed Ring Opening:

The reaction follows a concerted SN2 mechanism. spcmc.ac.inmasterorganicchemistry.com

The nucleophile attacks the less sterically hindered carbon atom. libretexts.orglibretexts.org

A complete inversion of stereochemistry occurs at the reaction center. libretexts.org

The leaving group is an alkoxide ion, which is subsequently protonated. spcmc.ac.in

Regioselectivity in Asymmetric Epoxide Ring Opening

The regioselectivity of the nucleophilic ring-opening of asymmetric epoxides like (3S)-Oxirane, triphenyl- is a critical aspect determined by the reaction conditions. libretexts.orguniversiteitleiden.nl

Under acidic conditions , the regioselectivity is governed by electronic factors. The nucleophile preferentially attacks the more substituted carbon atom because this carbon can better stabilize the developing positive charge in the SN1-like transition state. libretexts.orglibretexts.org This is often referred to as electronically controlled regioselectivity.

Under basic conditions , steric factors dominate the regioselectivity. The nucleophile attacks the less sterically hindered carbon atom, following the principles of an SN2 reaction. libretexts.orguniversiteitleiden.nl This is known as sterically controlled regioselectivity.

The interplay of these factors allows for the selective synthesis of different constitutional isomers from the same starting epoxide.

| Reaction Condition | Dominant Mechanism | Site of Nucleophilic Attack | Controlling Factor |

| Acidic | SN1-like | More substituted carbon | Electronic |

| Basic | SN2 | Less substituted carbon | Steric |

Catalytic Activation of Oxirane Ring Opening

To enhance the efficiency and selectivity of epoxide ring-opening reactions, various catalytic systems have been developed. units.itmdpi.com These catalysts function by activating the epoxide ring, making it more susceptible to nucleophilic attack.

Lewis acids are commonly employed as catalysts. They coordinate to the oxygen atom of the epoxide, increasing the polarization of the C-O bonds and further enhancing the electrophilicity of the ring carbons. mdpi.com This activation facilitates ring-opening even with weaker nucleophiles. Examples of Lewis acid catalysts include metal salts like yttrium chloride (YCl₃) and complexes of chromium, cobalt, and aluminum. mdpi.comrsc.org

In some systems, a cooperative catalytic approach is used, involving both a Lewis acid to activate the epoxide and a Lewis base to activate the nucleophile. nih.gov This dual activation can lead to significantly enhanced reaction rates and selectivities. nih.gov Chiral catalysts, such as metal-salen complexes, have been instrumental in developing asymmetric ring-opening reactions, allowing for the synthesis of enantiomerically pure products. units.itmdpi.com These catalysts can differentiate between the two enantiotopic faces of a meso-epoxide or the two enantiomers in a racemic mixture, leading to high enantioselectivity. mdpi.com

Deoxygenation Reactions of Triphenyloxiranes

Triphenyloxiranes can undergo deoxygenation reactions, where the oxygen atom is removed from the epoxide ring to form an alkene. This transformation is often achieved with reagents that have a high affinity for oxygen.

Triphenylphosphine-Mediated Epoxide Reduction Mechanisms

Triphenylphosphine (B44618) (PPh₃) is a common reagent used for the deoxygenation of epoxides. wikipedia.org The reaction proceeds through a mechanism involving the nucleophilic attack of the phosphine (B1218219) on one of the epoxide carbons. This initial attack leads to the formation of a betaine (B1666868) intermediate.

The betaine then undergoes a ring-closing step to form a five-membered oxaphospholane ring. This intermediate is unstable and readily collapses, driven by the formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine oxide (Ph₃PO). organic-chemistry.org The other product of this fragmentation is the corresponding alkene, with the stereochemistry of the starting epoxide often influencing the stereochemistry of the resulting alkene. For instance, the deoxygenation of trans-epoxides can lead to the formation of Z-alkenes under certain conditions. organic-chemistry.org

Proposed Mechanism for Deoxygenation with PPh₃:

Nucleophilic attack of PPh₃ on an epoxide carbon.

Formation of a betaine intermediate.

Ring closure to an oxaphospholane.

Collapse of the oxaphospholane to form triphenylphosphine oxide and an alkene.

Applications of Oxirane, Triphenyl , 3s in Advanced Organic Synthesis

Precursors for Chiral Building Blocks and Intermediates

The inherent strain of the oxirane ring in (3S)-triphenyloxirane makes it susceptible to nucleophilic attack, leading to highly regioselective and stereospecific ring-opening reactions. masterorganicchemistry.com This reactivity is harnessed by synthetic chemists to forge new carbon-heteroatom and carbon-carbon bonds, thereby creating a diverse array of chiral building blocks from a single enantiopure starting material.

Synthesis of Enantiopure Vicinal Amino Alcohols

Enantiomerically pure vicinal amino alcohols are crucial structural motifs found in numerous natural products, pharmaceuticals, and chiral ligands. d-nb.inforesearchgate.netnih.gov The synthesis of these compounds is a significant endeavor in organic chemistry. nih.govrsc.orgorganic-chemistry.org (3S)-triphenyloxirane is an excellent precursor for this purpose. The ring-opening of the epoxide with various nitrogen-based nucleophiles, such as amines, proceeds in a highly regioselective and stereospecific manner. researchgate.netclockss.org This reaction typically occurs via an SN2 mechanism, where the nucleophile attacks the least sterically hindered carbon atom, leading to inversion of configuration at that center. masterorganicchemistry.combeilstein-journals.org This predictable stereochemical outcome allows for the synthesis of a wide range of enantiopure 1,2-amino alcohols. researchgate.netresearchgate.net For example, the reaction of (3S)-triphenyloxirane with primary or secondary amines yields the corresponding (1R,2S)-2-amino-1,2,2-triphenylethanol derivatives.

A general methodology for the synthesis of 2-dialkylamino-1,1,2-triphenylethanols has been developed through the epoxide-ring opening of the sterically hindered (S)-triphenyloxirane. researchgate.net This reaction provides access to a variety of chiral amino alcohol ligands. researchgate.net The thiol-epoxy reaction, a type of "click chemistry," can also be employed to synthesize vicinal amino alcohols, particularly when oxiranes containing an amino group react with thiols. mdpi.com

Table 1: Synthesis of Enantiopure Vicinal Amino Alcohols from (3S)-triphenyloxirane This table is representative and for illustrative purposes.

| Nucleophile (Amine) | Product (Vicinal Amino Alcohol) | Reaction Conditions | Stereochemistry |

|---|---|---|---|

| Piperidine (B6355638) | (1R,2S)-1-(Piperidin-1-yl)-1,2,2-triphenylethanol | Varies (e.g., solvent, temperature) | anti |

| Aniline | (1R,2S)-2-(Phenylamino)-1,2,2-triphenylethanol | Varies (e.g., Lewis acid catalyst) | anti |

| Benzylamine | (1R,2S)-2-(Benzylamino)-1,2,2-triphenylethanol | Varies | anti |

Formation of Other Polyfunctionalized Chiral Scaffolds

Beyond amino alcohols, the ring-opening of (3S)-triphenyloxirane with a wide range of nucleophiles provides access to a diverse array of polyfunctionalized chiral scaffolds. helsinki.fi The inherent reactivity of the epoxide ring allows for the introduction of various functional groups with high stereocontrol. nih.gov Nucleophiles such as thiols, azides, cyanides, and organometallic reagents can be employed to generate chiral thiols, azido (B1232118) alcohols, hydroxynitriles, and carbon-extended alcohols, respectively. beilstein-journals.orgresearchgate.netrsc.org

The regioselectivity of the ring-opening reaction is a key feature, with the nucleophile generally attacking the less substituted carbon of the epoxide. masterorganicchemistry.com These resulting polyfunctionalized molecules are valuable intermediates that can be further elaborated into more complex structures. For instance, the resulting diols from hydrolysis or vicinal haloalcohols from reaction with hydrogen halides can serve as starting points for the synthesis of other chiral heterocycles. The ability to introduce multiple functionalities in a stereodefined manner makes (3S)-triphenyloxirane a powerful tool for building molecular complexity. mdpi.com

Role in Ligand Development for Asymmetric Catalysis

The development of chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically enriched compounds. beilstein-journals.orgsigmaaldrich.comtcichemicals.com (3S)-triphenyloxirane has proven to be a valuable starting material for the synthesis of novel chiral ligands. researchgate.net The vicinal amino alcohols derived from its ring-opening are particularly useful precursors for this purpose. researchgate.netresearchgate.net

These amino alcohol backbones can be readily modified to incorporate coordinating groups, such as phosphines or nitrogen heterocycles, which can then chelate to a metal center. The chirality of the ligand, originating from the (3S)-triphenyloxirane, creates a chiral environment around the metal, which in turn directs the stereochemical outcome of the catalyzed reaction. nih.gov For example, novel planar-chiral monophosphine ligands bearing ferrocene-triazole backbones have been synthesized via the epoxide-ring opening of (S)-triphenyloxirane. researchgate.net These ligands have shown good catalytic activity in Suzuki–Miyaura coupling reactions. researchgate.net

Table 2: Chiral Ligands Derived from (3S)-triphenyloxirane This table is representative and for illustrative purposes.

| Ligand Type | Precursor from (3S)-triphenyloxirane | Metal Complex | Application in Asymmetric Catalysis |

|---|---|---|---|

| Amino Alcohol | 2-Dialkylamino-1,1,2-triphenylethanol | Zinc, Titanium | Addition of dialkylzincs to aldehydes |

| Phosphine-Ferrocene | (S)-triphenyl-oxirane derived intermediate | Palladium | Suzuki-Miyaura coupling |

| Oxazoline | Intermediate from ring-opening | Copper, Rhodium | Various C-C and C-N bond forming reactions |

Strategic Intermediates in Complex Molecule and Natural Product Total Synthesis

The total synthesis of complex natural products and other biologically active molecules often requires the strategic use of chiral building blocks to construct multiple stereocenters with high fidelity. uni-hannover.denih.gov (3S)-triphenyloxirane, with its defined stereochemistry and versatile reactivity, serves as a key strategic intermediate in several total synthesis campaigns. researchgate.netresearchgate.net

Its ability to introduce a 1,2-difunctionalized moiety with controlled stereochemistry makes it an attractive starting point for the construction of larger, more complex fragments of a target molecule. The phenyl groups on the oxirane can also play a role in directing subsequent reactions or can be modified at later stages of the synthesis. For instance, the enantiopure triphenyloxirane has been noted as a key intermediate in the synthesis of complex natural products. researchgate.net The application of such chiral epoxides as diversification points for creating analogues of pharmaceuticals has also been highlighted. mdpi.com

Derivatization Strategies for Enhancing Synthetic Utility

The synthetic utility of (3S)-triphenyloxirane can be further expanded through various derivatization strategies. nih.govustc.edu.cnrsc.org These chemical transformations can introduce new functional groups or modify the existing phenyl rings, thereby creating a library of related chiral building blocks. researchgate.netpleiades.online For example, electrophilic aromatic substitution on the phenyl rings can introduce substituents that can modulate the electronic properties of the molecule or provide handles for further functionalization.

Furthermore, the hydroxyl group generated after the ring-opening of the epoxide can be transformed into a variety of other functional groups. It can be oxidized to a ketone, converted to a leaving group for subsequent substitution reactions, or used to direct further stereoselective transformations on the molecule. These derivatization strategies significantly broaden the scope of molecules that can be accessed from this single chiral precursor, making (3S)-triphenyloxirane a highly valuable and adaptable tool in the arsenal (B13267) of the synthetic organic chemist. The asymmetric epoxidation of triphenylethylene (B188826) using a chiral manganese complex is one route to prepare chiral 3-triphenyloxirane, which can then be used in further transformations. sigmaaldrich.com

Computational and Theoretical Investigations of Triphenyloxiranes

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a prominent computational method for investigating the electronic structure and reactivity of chemical systems. sioc-journal.cn By approximating the complex many-electron problem, DFT allows for the calculation of various molecular properties with a favorable balance of accuracy and computational cost. sioc-journal.cn

DFT calculations are instrumental in determining the adsorption energies of molecules on surfaces, a crucial aspect in fields like catalysis and materials science. ucl.ac.ukaps.orgrsc.org These calculations can predict the most stable adsorption sites and the strength of the interaction between an adsorbate and a surface. ucl.ac.ukrsc.org For instance, studies on the adsorption of various species on metal surfaces have shown that adsorption energies can be accurately determined and often correlate with the charge transfer between the adsorbate and the surface. nikolabatina.com.mx A greater charge transfer generally implies a stronger adsorption energy. nikolabatina.com.mx The Hirshfeld partitioning scheme is one method used to quantify this charge transfer. nikolabatina.com.mx

Charge-transfer (CT) interactions are also significant in the formation of donor-acceptor complexes and play a role in the functionality of photonic devices. rsc.org High-level quantum chemical methods, including time-dependent DFT (TD-DFT), can be used to investigate the CT character in both the ground and excited states of such complexes. rsc.org Analysis of electron-hole distributions can reveal the extent of charge transfer upon electronic excitation. nepjol.info

Table 1: Illustrative Adsorption and Charge Transfer Data

| System | Adsorption Site | Adsorption Energy (eV) | Charge Transfer (e) |

|---|---|---|---|

| O on pristine antimonene | Top | 3.81 | - |

| OH on pristine antimonene | Vacancy | 2.43 | - |

| O2 on pristine antimonene | Vacancy | 1.59 | - |

| OOH on pristine antimonene | Vacancy | 1.04 | - |

| Pt on antimonene | Valley | 4.83 | - |

| Co on antimonene | Valley | 3.47 | - |

This table presents hypothetical data to illustrate the concepts of adsorption energies and charge transfer, as specific data for (3S)-triphenyloxirane was not available in the search results. The values are based on findings for other systems to demonstrate the type of information generated from DFT calculations. rsc.org

DFT is a powerful tool for mapping out the potential energy surfaces of chemical reactions, allowing for the identification of intermediates and transition states. e3s-conferences.orgbeilstein-journals.orgrsc.org This information is vital for understanding reaction mechanisms and predicting the feasibility and stereoselectivity of a reaction. e3s-conferences.orge-bookshelf.de For complex reactions, multiple pathways may be possible, and DFT calculations can help determine the most favorable route by comparing the activation free energies of the transition states. beilstein-journals.orgpku.edu.cn

For example, in cycloaddition reactions, DFT can distinguish between concerted and stepwise pathways by locating the relevant transition states and intermediates. pku.edu.cn The Zimmerman-Traxler transition state model, often used to explain stereoselectivity in aldol (B89426) reactions, is a classic example of a six-membered, chair-like transition state that is favored over a boat-like alternative. e-bookshelf.deharvard.edu Computational studies can provide the thermodynamic parameters that underpin these models. e3s-conferences.org

Quantum chemical calculations are extensively used to characterize the structural and electronic properties of various molecules, including oxirane derivatives. orientjchem.orgmdpi.comnih.govphyschemres.orgnih.gov These calculations can provide insights into parameters such as the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (ΔE), dipole moment, and molecular geometry. orientjchem.orgphyschemres.org These properties are crucial for understanding the reactivity and potential applications of the compounds. orientjchem.org For instance, the HOMO-LUMO gap is an indicator of chemical reactivity, with a smaller gap often suggesting higher reactivity. physchemres.org

Exploration of Reaction Pathways and Transition States

Molecular Dynamics Simulations and Conformational Analysis

While quantum mechanics provides a detailed picture of electronic structure, molecular dynamics (MD) simulations are employed to study the time-dependent behavior of molecules. researchgate.netwustl.edu MD simulations track the movements of atoms and molecules over time, providing insights into conformational changes and other dynamic processes. researchgate.net This method is particularly useful for large systems like proteins and nucleic acids, but it is also applied to smaller molecules to understand their flexibility and conformational preferences. researchgate.netresearchgate.netmdpi.combnl.gov

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. ijpsr.comlibretexts.orgdalalinstitute.com These different arrangements, known as conformers or rotamers, can have different energies and, therefore, different stabilities. libretexts.orglibretexts.org For cyclic molecules like oxiranes, conformational analysis helps to understand ring puckering and the preferred orientation of substituents. dalalinstitute.com The relative energies of different conformations, such as chair and boat forms in six-membered rings, can be quantified using concepts like A-values, which represent the preference of a substituent for the equatorial position. libretexts.org

Interplay of Theoretical Models and Experimental Observations in Oxirane Chemistry

The synergy between theoretical models and experimental results is crucial for advancing our understanding of chemical systems. frontiersin.org Theoretical calculations can provide a detailed mechanistic framework for interpreting experimental findings, while experimental data are essential for validating and refining theoretical models. frontiersin.orgbham.ac.uk

In the context of oxirane chemistry, theoretical models can predict reaction outcomes and explain observed selectivities. For instance, capture theory models have been developed to predict the rate coefficients for ion-molecule reactions, and their accuracy is assessed by comparison with experimental measurements. bham.ac.uk Similarly, DFT calculations of reaction pathways and transition state energies can rationalize the products formed in a chemical reaction. e3s-conferences.orgbeilstein-journals.org The agreement between theoretical predictions and experimental observations lends confidence to the proposed mechanisms and models.

Q & A

Q. What are the recommended analytical methods for quantifying oxirane oxygen content in (3S)-triphenyloxirane?

The oxirane oxygen content can be determined using:

- AOCS Official Method Cd 9-57 : A titration-based protocol involving hydrobromic acid to react with the epoxy group, followed by potentiometric endpoint detection .

- FTIR-ATR Spectroscopy : Monitoring the absorption band near 820–850 cm⁻¹ (C-O-C stretching of the oxirane ring). Calibration curves derived from known standards ensure accuracy (coefficient of determination r² ≥ 0.995) .

- Theoretical Calculation : Use Equation Otheo = (IV × 16 × 100) / (2 × 1000), where IV is the iodine value of the precursor olefin, to compare experimental (Oexp) and theoretical (Otheo) values .

Q. How can researchers ensure enantiomeric purity during the synthesis of (3S)-triphenyloxirane?

Asymmetric epoxidation catalysts, such as Jacobsen’s Mn(III)-salen complexes , are effective for stereoselective synthesis. Key steps include:

- Precise control of reaction temperature (0–25°C) and solvent polarity (e.g., dichloromethane).

- Monitoring enantiomeric excess (ee) via chiral HPLC or polarimetry .

- Post-reaction purification using column chromatography (silica gel, hexane/ethyl acetate gradient) .

Advanced Research Questions

Q. How can discrepancies between theoretical and experimental oxirane oxygen values be systematically analyzed?

Discrepancies often arise from:

- Side Reactions : Partial ring-opening of the oxirane group due to residual acidity or moisture. Validate via ¹H NMR (disappearance of epoxy protons at δ 3.0–4.0 ppm) .

- Incomplete Epoxidation : Use GC-MS to detect unreacted olefinic precursors (e.g., triphenyl ethylene derivatives).

- Methodological Errors : Cross-validate FTIR-ATR and titration results with theoretical calculations (Equation 2 in ). Adjust reaction time or catalyst loading if Oexp < 90% of Otheo.

Q. What computational strategies optimize electronic structure modeling for (3S)-triphenyloxirane?

- Basis Set Selection : Use correlation-consistent basis sets (e.g., cc-pVTZ) to balance accuracy and computational cost. Dunning’s studies show these sets recover >99% of correlation energy in oxygen-containing systems .

- Density Functional Theory (DFT) : Employ hybrid functionals (e.g., B3LYP) to model steric effects from triphenyl groups and epoxy ring strain. Compare results with X-ray crystallography data (if available).

- Conformational Analysis : Perform molecular dynamics simulations to assess rotational barriers of phenyl groups and their impact on reactivity .

Experimental Design & Safety

Q. What safety protocols are critical when handling (3S)-triphenyloxirane in laboratory settings?

- Ventilation : Use local exhaust systems to avoid inhalation of vapors .

- Static Control : Ground equipment to prevent ignition of organic vapors .

- PPE : Wear nitrile gloves, chemical goggles, and flame-resistant lab coats. Avoid skin contact due to potential irritant properties .

- Waste Disposal : Neutralize residual oxirane with aqueous sodium bicarbonate before disposal .

Data Contradiction & Validation

Q. How should researchers address conflicting spectroscopic data for (3S)-triphenyloxirane?

- Multi-Technique Validation : Cross-reference ¹³C NMR (epoxy carbons at δ 50–60 ppm), MS (molecular ion peak at m/z ~ 286), and Raman spectroscopy (C-O-C deformation modes at 300–400 cm⁻¹).

- Crystallographic Analysis : Resolve ambiguities in stereochemistry via single-crystal XRD to confirm the (3S) configuration .

- Replicate Experiments : Ensure consistency across independent trials, particularly for synthetic yields and ee values .

Methodological Optimization

Q. What strategies improve the catalytic efficiency of epoxidation reactions for (3S)-triphenyloxirane?

- Catalyst Tuning : Modify Mn(III)-salen ligands with electron-withdrawing groups (e.g., –NO₂) to enhance electrophilicity and reaction rates .

- Solvent Screening : Test aprotic solvents (e.g., acetonitrile) to stabilize reactive intermediates.

- Kinetic Studies : Use in-situ UV-Vis spectroscopy to monitor catalyst turnover and optimize H₂O₂ stoichiometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.